Structural Differentiation: 4-Chlorophenylsulfanyl vs. Unsubstituted Phenylsulfanyl at Position 4
CAS 320418-44-8 bears a 4-chlorophenylsulfanyl group at the pyrimidine 4-position, distinguishing it from the closest cataloged analog 2,4-diphenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile (CAS 320418-43-7), which carries an unsubstituted phenylsulfanyl group at position 6 instead . The chlorine substituent introduces a –0.23 Hammett σp value and increases the molecular weight from 365.5 to 399.9 g/mol . In pyrimidine-5-carbonitrile kinase inhibitors, analogous halogen substitutions at the 4-position have been associated with enhanced EGFR WT affinity, with IC50 shifts from >10 µM (non-halogenated) to 0.09 µM (optimally halogenated) [1].
| Evidence Dimension | Molecular weight and halogen substitution pattern |
|---|---|
| Target Compound Data | MW 399.9 g/mol; 4-chlorophenylsulfanyl at position 4; Cl present |
| Comparator Or Baseline | CAS 320418-43-7: MW 365.5 g/mol; phenylsulfanyl at position 6; no halogen |
| Quantified Difference | ΔMW = +34.4 g/mol; halogen present vs. absent |
| Conditions | Structural comparison from vendor catalog data; biological impact inferred from class-level literature |
Why This Matters
Procurement of the wrong analog (320418-43-7 vs. 320418-44-8) results in a structurally distinct compound with absent chlorine substitution, which literature on the broader class shows can alter kinase inhibitory activity by more than two orders of magnitude.
- [1] Nasser AA, et al. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Org Biomol Chem. 2020;18(38):7608-7634. doi:10.1039/d0ob01557a. View Source
